2-Methoxy-6-(pent-3-en-2-yl)naphthalene
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Overview
Description
2-Methoxy-6-(pent-3-en-2-yl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group at the second position and a pent-3-en-2-yl group at the sixth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(pent-3-en-2-yl)naphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methoxynaphthalene with a suitable pent-3-en-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(pent-3-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-3-en-2-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-Methoxy-6-(pentan-2-yl)naphthalene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Methoxy-6-(pent-3-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(pent-3-en-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with cellular membranes and proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Lacks the pent-3-en-2-yl group, making it less complex.
6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of the pent-3-en-2-yl group.
2-Methoxy-4-nitrobenzoic acid: Contains a nitro group and a carboxylic acid group, differing significantly in structure and reactivity.
Uniqueness
2-Methoxy-6-(pent-3-en-2-yl)naphthalene is unique due to the presence of both a methoxy group and a pent-3-en-2-yl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
109882-99-7 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-methoxy-6-pent-3-en-2-ylnaphthalene |
InChI |
InChI=1S/C16H18O/c1-4-5-12(2)13-6-7-15-11-16(17-3)9-8-14(15)10-13/h4-12H,1-3H3 |
InChI Key |
VQWVGQRLNSQHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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